molecular formula C17H24N4O4S B610565 Rovatirelin CAS No. 204386-76-5

Rovatirelin

Cat. No. B610565
M. Wt: 380.463
InChI Key: INIHZNPGJLNXFJ-XWUBHJNHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rovatirelin is an orally active and brain-penetrant thyrotropin-releasing hormone (TRH) mimetic . It has a higher receptor affinity than taltirelin .


Synthesis Analysis

The synthesis of Rovatirelin involves several steps. The N-terminus fragments (4S)-2-Oxooxazolidine-4-carboxylic acid (3a) and (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid (3b) are synthesized from N-benzyloxycarbonyl-L-serine and N-benzyloxycarbonyl-L-threonine respectively .


Molecular Structure Analysis

Rovatirelin has a molecular formula of C16H22N4O4S . Its molecular weight is 366.44 . The InChI key for Rovatirelin is WTXWDXWZGJGIHV-URBCHYCLSA-N .


Physical And Chemical Properties Analysis

Rovatirelin is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Effect on Ataxia in Mouse Models : Rovatirelin demonstrated a dose-dependent reduction in the fall index in a mouse model of hereditary ataxia, suggesting its potential to improve motor function in spinocerebellar ataxia (SCA) model animals. Its action was found to be more potent than that of taltirelin, a clinically used treatment for SCD in Japan (Ijiro et al., 2020).

  • Clinical Trials for Cerebellar Ataxia : Two phase 3 clinical trials investigated the efficacy of rovatirelin in patients with cerebellar ataxia due to SCD. The results indicated that rovatirelin is a potentially effective treatment option for SCD, although the primary endpoint showed no significant difference between rovatirelin and placebo in these studies (Nishizawa et al., 2020).

  • Effects on the Central Noradrenergic System : A study on rovatirelin’s electrophysiological and pharmacological effects showed that it exerts a central nervous system (CNS)-mediated action through the central noradrenergic system. These findings indicate a more potent effect of rovatirelin compared to taltirelin, suggesting its therapeutic potential in patients with SCD (Ijiro et al., 2015).

  • Amelioration of Motor Dysfunction in Rat Models : In rat models of sporadic SCD, rovatirelin significantly decreased the fall index and increased locomotor activity, indicating its potential to ameliorate motor dysfunction. The study also highlighted the roles of acetylcholine and dopamine neurotransmission in rovatirelin-mediated effects (Ijiro et al., 2022).

  • Non-Clinical Pharmacokinetic Profiles : A study investigated the pharmacokinetic profiles of rovatirelin, highlighting its oral bioavailability, brain penetration, and metabolic stability. These findings support the potential of rovatirelin as an improved treatment for SCD compared to taltirelin (Kobayashi et al., 2019).

  • Drug Interactions with Itraconazole : Research on the pharmacokinetics of rovatirelin revealed interactions with itraconazole, a CYP3A4/5 and P-glycoprotein inhibitor. This study provides insights into the drug-drug interaction potential of rovatirelin (Kobayashi et al., 2020).

properties

IUPAC Name

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWDXWZGJGIHV-URBCHYCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174385
Record name Ravatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rovatirelin

CAS RN

204386-76-5
Record name Rovatirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rovatirelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROVATIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
77
Citations
T Ijiro, K Nakamura, M Ogata, H Inada, S Kiguchi… - European Journal of …, 2015 - Elsevier
… of rovatirelin stimulates CNS-mediated actions equivalent to or greater than taltirelin, rovatirelin … Here, we examined the effect of rovatirelin on the noradrenergic neurons and the CNS-…
Number of citations: 15 www.sciencedirect.com
K Kobayashi, Y Abe, H Harada, E Oota, T Endo… - Xenobiotica, 2019 - Taylor & Francis
… of rovatirelin after oral administration of [ 14 C]rovatirelin to rats and dogs; (ii) to estimate the amounts of predominant rovatirelin … the pharmacokinetic fate of rovatirelin in humans and the …
Number of citations: 11 www.tandfonline.com
M Nishizawa, O Onodera, A Hirakawa… - Journal of Neurology …, 2020 - jnnp.bmj.com
… enrolled 241 patients; 203 were randomised to rovatirelin 2.4 mg (n=101) … rovatirelin and placebo in these two studies. In the pooled analysis (n=278), the difference between rovatirelin …
Number of citations: 27 jnnp.bmj.com
N Kobayashi - 2022 - repository.kulib.kyoto-u.ac.jp
本論文は, 甲状腺刺激ホルモン放出ホルモン (TRH) が発見されてから最近まで報告された研究について, 創薬という視点からの総説と, 新規な経口投与で高い薬効を示す甲状腺刺激ホルモン放出…
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
K Kobayshi, Y Abe, A Kawai, T Furihata, H Harada… - Xenobiotica, 2019 - Taylor & Francis
… pharmacokinetic profiles of rovatirelin after a single oral dose of [ 14 C]rovatirelin in humans… fate of rovatirelin in humans, (3) evaluate the amounts of predominant rovatirelin metabolites …
Number of citations: 6 www.tandfonline.com
K Kobayashi, Y Abe, A Kawai, T Furihata… - The Journal of …, 2020 - Wiley Online Library
… ); therefore, substrate assessments of rovatirelin for the 2 transporters … rovatirelin is a substrate for P-gp but not for BCRP. The current study shows that itraconazole's effect on rovatirelin …
Number of citations: 4 accp1.onlinelibrary.wiley.com
N Kobayashi, N Sato, K Sugita… - Journal of Peptide …, 2019 - Wiley Online Library
… , we discovered the orally effective TRH mimetic, rovatirelin hydrate. Rovatirelin hydrate is in a phase III clinical trial (… Around the same time, we discovered rovatirelin hydrate (Figure 1). …
Number of citations: 3 onlinelibrary.wiley.com
N Kobayashi, T Kihara - … in Clinical Drug Research-CNS and …, 2021 - books.google.com
… The TRH mimetics, rovatirelin and taltirelin have shown activation of these brain areas, including the VTA and locus coeruleus in rolling mouse Nagoya (RMN), a hereditary murine …
Number of citations: 0 books.google.com
T Ijiro, A Yaguchi, A Yokoyama… - Clinical and …, 2022 - Wiley Online Library
… The aim of this study was to verify the effects of oral administration of rovatirelin on a … associated with rovatirelin-mediated amelioration of motor dysfunction in these rats. Rovatirelin at ≥…
Number of citations: 1 onlinelibrary.wiley.com
T Ijiro, A Yaguchi, A Yokoyama, Y Abe… - European Journal of …, 2020 - Elsevier
… Rovatirelin is a newly synthetized thyrotropin-releasing hormone (TRH) analog. This study aimed to investigate the effect of rovatirelin on … We also examined the effect of rovatirelin on …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.